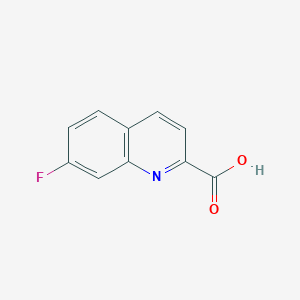

7-Fluoroquinoline-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBRDEPMJTZSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoroquinoline 2 Carboxylic Acid and Analogous Fluoroquinoline Carboxylic Acids

Established Synthetic Pathways

Established methods for the synthesis of quinoline (B57606) carboxylic acids, including fluorinated analogs, often rely on classical named reactions that have been refined over time. These pathways offer robust and versatile approaches to a diverse range of substituted quinolines.

Oxidative Routes from Quinoline Precursors

One common strategy for the synthesis of quinoline-2-carboxylic acids involves the oxidation of a suitable precursor at the 2-position of the quinoline ring. This approach is advantageous when the corresponding substituted quinoline is readily accessible.

The oxidation of a 2-formyl group to a carboxylic acid is a well-established transformation in organic synthesis. For the preparation of 7-fluoroquinoline-2-carboxylic acid, the corresponding 7-fluoroquinoline-2-aldehyde serves as a direct precursor. This method offers a high degree of predictability and typically proceeds with high yields under mild conditions using a variety of oxidizing agents.

Alternatively, the methyl group of 7-fluoro-2-methyl-quinoline can be oxidized to afford the desired carboxylic acid. This transformation generally requires more forcing conditions than the oxidation of an aldehyde. A patented process describes the direct oxidation of 8-methylquinoline (B175542) compounds to their corresponding carboxylic acids using nitric acid or nitrogen dioxide in the presence of a vanadium catalyst and sulfuric acid. google.com This method represents a direct approach to quinoline-8-carboxylic acids and highlights the potential for direct oxidation of methylquinolines.

Condensation Reactions for Quinoline Carboxylic Acid Formation (General Principles)

Several classic condensation reactions provide powerful tools for the de novo synthesis of the quinoline ring system with a carboxylic acid moiety at a specific position. These methods typically involve the reaction of an aniline (B41778) derivative with a carbonyl compound. imist.mawikipedia.orgepa.govslideshare.netajchem-a.com

The Pfitzinger reaction is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The mechanism begins with the hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

This reaction has been utilized to prepare a variety of substituted quinoline-4-carboxylic acids. nih.govias.ac.in For instance, the Pfitzinger reaction of isatin with various ketones in water has been reported as a simple, one-pot synthesis method. acs.org The versatility of the Pfitzinger reaction allows for the introduction of various substituents onto the quinoline ring by using appropriately substituted isatins and carbonyl compounds. nih.gov

Table 1: Examples of Pfitzinger Reaction Conditions

| Reactants | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Isatin, Acetophenone | KOH | EtOH/H₂O | 2-Phenylquinoline-4-carboxylic acid | nih.gov |

| Isatin, Enaminones | NaOH or KOH | Water | 3-Aroylketone quinoline-4-carboxylic acids | researchgate.net |

| Isatin, Ketones | - | Water | Quinoline-4-carboxylic acid derivatives | acs.org |

The Doebner reaction is another cornerstone in quinoline synthesis, specifically for the preparation of quinoline-4-carboxylic acids. iipseries.org This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.goviipseries.org A variation of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.orgepa.govslideshare.netsynarchive.com

The Doebner reaction is often catalyzed by acids. synarchive.com For example, iron(III) trifluoromethanesulfonate (B1224126) has been shown to be an effective catalyst for the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid from pyruvic acid, aniline, and benzaldehyde. ui.ac.id This method is noted for its efficiency and concise one-pot nature. ui.ac.id The reaction can be applied to anilines with both electron-donating and electron-withdrawing groups, making it a versatile tool for the synthesis of a wide range of quinoline-4-carboxylic acids. nih.gov

Table 2: Examples of Doebner Reaction Conditions

| Aniline | Aldehyde/Carbonyl | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde, Pyruvic acid | Iron(III) trifluoromethanesulfonate | - | 2-Phenylquinoline-4-carboxylic acid | ui.ac.id |

| Substituted Anilines | Benzaldehyde, Pyruvic acid | BF₃·THF | MeCN | Substituted 2-phenylquinoline-4-carboxylic acids | nih.gov |

| Aniline | α,β-Unsaturated carbonyl compounds | Lewis or Brønsted acids | Various | Substituted quinolines | wikipedia.org |

Gould–Jacobs Reaction

The Gould-Jacobs reaction is a classical and widely utilized method for the synthesis of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com The reaction proceeds in a sequence that begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME). wikipedia.orgquimicaorganica.org This initial step involves a nucleophilic attack from the amine nitrogen of the aniline onto the malonic ester derivative, resulting in the formation of an anilidomethylenemalonic ester intermediate after the elimination of ethanol. wikipedia.orgwikipedia.org

The subsequent and critical step is an intramolecular cyclization that occurs upon heating. mdpi.com This thermal cyclization is a 6-electron process that forms the quinoline ring system. wikipedia.orgwikipedia.org The product, a 4-hydroxy-3-carboalkoxyquinoline, exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve the saponification (hydrolysis) of the ester group to yield the corresponding carboxylic acid, which can then be decarboxylated if the 4-hydroxyquinoline is the desired final product. wikipedia.org

The Gould-Jacobs reaction is particularly effective for anilines that contain electron-donating groups at the meta-position. wikipedia.org In the context of synthesizing fluoroquinolines, a fluoro-substituted aniline serves as the starting material. For instance, 3-chloro-4-fluoroaniline (B193440) can be reacted with EMME to produce the corresponding acrylate, which is then cyclized through heating to form the fluoroquinoline core. quimicaorganica.org However, a significant consideration is the regioselectivity of the cyclization step. When asymmetrically substituted anilines are used, the reaction can potentially yield a mixture of isomeric products, as cyclization can occur at either of the two ortho positions relative to the amino group. mdpi.com

The traditional Gould-Jacobs reaction often requires harsh conditions, such as temperatures exceeding 250 °C for the cyclization, which can lead to lower yields and the formation of side products. mdpi.com

Table 1: Key Steps of the Gould-Jacobs Reaction

| Step | Description | Reactants/Intermediates |

| 1. Condensation | Nucleophilic substitution of an aniline with an alkoxymethylenemalonic ester. | Aniline derivative, Diethyl ethoxymethylenemalonate (EMME) |

| 2. Cyclization | Intramolecular cyclization under thermal conditions to form the quinoline ring. | Anilidomethylenemalonic ester |

| 3. Tautomerization | Conversion to the more stable 4-oxo form. | 4-hydroxy-3-carboalkoxyquinoline |

| 4. Saponification | Hydrolysis of the ester group to form the carboxylic acid. | 4-oxo-3-carboalkoxyquinoline, Base (e.g., NaOH) |

Advanced and Sustainable Synthesis Approaches (Green Chemistry Principles)

In response to the need for more environmentally friendly and efficient chemical processes, modern synthetic strategies for fluoroquinolines have increasingly incorporated the principles of green chemistry. These approaches focus on the use of catalysts, alternative reaction media, and energy-efficient protocols.

Catalytic Strategies for Fluoroquinoline Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of quinoline synthesis, often allowing for milder reaction conditions and reducing waste.

Both homogeneous and heterogeneous catalysts have been successfully applied to the synthesis of quinoline derivatives. Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning well with green chemistry principles.

Zirconia Sulfuric Acid (Zr(HSO₄)₄): This solid acid catalyst has demonstrated high efficiency in promoting the synthesis of quinoline derivatives. Its strong acidic sites can effectively catalyze the cyclization steps under solvent-free conditions, leading to excellent yields and short reaction times.

Polyoxomolybdates: Molybdenum-based catalysts, such as molybdenum hexacarbonyl, have been used in palladium-catalyzed carbonylation reactions to construct the quinoline framework. mdpi.com In these multi-step sequences, the catalyst facilitates the incorporation of a carbonyl group, which is crucial for forming the heterocyclic ring. mdpi.com

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a key pillar of green chemistry. This approach avoids the use of potentially toxic and expensive heavy metals. In the context of quinoline synthesis, organocatalysts can be employed to activate substrates and facilitate the key bond-forming steps, offering a more sustainable alternative to traditional metal-based catalysts.

Solvent-Free and Aqueous Reaction Media

A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Conditions: Conducting reactions "neat" or under solvent-free conditions significantly reduces waste and simplifies product work-up. Many modern quinoline syntheses, particularly those using solid acid catalysts like zirconia sulfuric acid or those assisted by microwave irradiation, are performed without a solvent, leading to high efficiency and a smaller environmental footprint.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Developing synthetic routes that proceed efficiently in water is a key research area. While traditional quinoline syntheses were often incompatible with water, newer catalytic systems are being designed to function effectively in aqueous environments.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations, including the synthesis of heterocyclic compounds like quinolines. jasco.ro By using microwave irradiation instead of conventional heating, it is possible to achieve rapid and uniform heating of the reaction mixture. jasco.ro

This technique offers several distinct advantages:

Dramatically Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in a matter of minutes using microwave irradiation. jasco.ro

Improved Yields and Purity: The rapid heating can minimize the formation of side products, leading to higher yields and cleaner reaction profiles. jasco.ro

The Gould-Jacobs reaction, which traditionally requires very high temperatures for cyclization, is an excellent candidate for microwave assistance. jasco.ro Studies have shown that heating the reactants in a microwave synthesizer can significantly improve the yield of the desired quinoline product while drastically shortening the reaction time. jasco.ro For example, a comparison between conventional heating and microwave irradiation for the Gould-Jacobs reaction demonstrated that higher yields could be obtained in just 5 minutes with microwaves, whereas conventional methods require much longer periods. jasco.ro

Table 2: Comparison of Conventional vs. Microwave Heating for Gould-Jacobs Reaction

| Heating Method | Temperature (°C) | Time | Yield | Reference |

| Conventional | >250 | Hours | Low to Moderate | mdpi.com |

| Microwave | 250 | 20 min | 35% | jasco.ro |

| Microwave | 300 | 5 min | 47% | jasco.ro |

One-Pot Multicomponent Reaction Design

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules like quinoline carboxylic acids from simple precursors in a single synthetic operation. researchgate.nettandfonline.com This strategy is prized in modern organic synthesis and medicinal chemistry for its ability to reduce waste, shorten reaction times, and allow for the rapid generation of molecular diversity. researchgate.nettandfonline.com The design of these reactions typically involves the combination of three or more reactants in a single vessel, where a cascade of reactions leads to the formation of the desired product, incorporating most of the atoms from the starting materials. tandfonline.com

Several classic named reactions, such as the Doebner and Pfitzinger reactions, can be adapted into multicomponent strategies for quinoline synthesis. mdpi.com

The Doebner Reaction: This reaction typically involves an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. mdpi.comthieme-connect.com The process is believed to start with the condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization and aromatization to form the quinoline ring. thieme-connect.com Modified Doebner reaction conditions have been developed to be more environmentally friendly, using green solvents and catalysts like p-toluenesulfonic acid (p-TSA) to improve yields and broaden the substrate scope, even for anilines with electron-withdrawing groups. tandfonline.comthieme-connect.com

The Pfitzinger Reaction: This method provides access to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound under basic conditions. mdpi.com While efficient, this reaction can sometimes be hampered by product isolation issues. mdpi.com

The general advantages of employing a one-pot multicomponent design are summarized in the table below.

| Feature | Description |

| Atom Economy | Most of the atoms from the reactants are incorporated into the final product, minimizing waste. researchgate.net |

| Step Economy | Multiple chemical transformations occur in a single pot, reducing the number of synthetic and purification steps. |

| Operational Simplicity | The procedure is straightforward, involving mixing the reactants under specific conditions. researchgate.net |

| Molecular Diversity | By varying the starting components, a diverse library of compounds can be synthesized efficiently. researchgate.net |

| Time and Cost Efficiency | Fewer steps and purification procedures lead to significant savings in time, labor, and resources. tandfonline.com |

While direct examples for this compound via MCRs are specific, the principles of reactions like the Doebner-von Miller synthesis (using an α,β-unsaturated carbonyl compound with an aniline) and the Combes quinoline synthesis (reaction of anilines with β-diketones) provide a foundational framework for designing MCRs for substituted quinoline carboxylic acids. mdpi.com

Precursor Synthesis and Halogenated Intermediates

The synthesis of complex fluoroquinolones often relies on the preparation of key halogenated intermediates, which serve as versatile building blocks for further functionalization.

Preparation of 7-Halo-6-fluoroquinoline-3-carboxylic Acid Intermediates

The introduction of halogen atoms, particularly at the C-7 position of the 6-fluoroquinoline (B108479) core, is a critical step in the synthesis of many potent fluoroquinolone antibacterials. The C-7 substituent significantly influences the drug's potency, spectrum of activity, and pharmacokinetic properties. mdpi.com A common and pivotal intermediate in the synthesis of numerous fluoroquinolones is 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, often referred to as Q-Acid. sigmaaldrich.com

The synthesis of these intermediates often involves nucleophilic aromatic substitution reactions where the halogen at C-7 is displaced by various amines, such as piperazine (B1678402) derivatives. mdpi.com However, the initial construction of the 7-halo-6-fluoroquinoline-3-carboxylic acid core is paramount. For instance, the synthesis of new 7-(halophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives was achieved by the substitution of a precursor quinolonic compound with different chloro- and fluoro-substituted anilines at the C-7 position. researchgate.net An alternative and often higher-yielding approach involves performing the substitution reaction on the corresponding carboxylate ester, followed by acid hydrolysis to furnish the final carboxylic acid. researchgate.net

The table below details key examples of such halogenated intermediates.

| Intermediate Compound | Key Synthetic Features | Reference |

| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-Acid) | A foundational precursor for many fluoroquinolones like Ciprofloxacin (B1669076). sigmaaldrich.com | sigmaaldrich.com |

| 7-(2-chloroanilino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Synthesized via nucleophilic substitution of a C-7 leaving group with 2-chloroaniline. researchgate.net | researchgate.net |

| 7-(3-chloroanilino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Synthesized via nucleophilic substitution of a C-7 leaving group with 3-chloroaniline. researchgate.net | researchgate.net |

| Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | A common starting material where the C-7 fluorine is subsequently displaced. | N/A |

Role of Protecting Group Chemistry in Complex Fluoroquinolone Synthesis

In the synthesis of complex molecules like fluoroquinolones, which possess multiple reactive functional groups, protecting group chemistry is indispensable. jocpr.comnumberanalytics.com Protecting groups are used to temporarily mask a reactive site (like a carboxylic acid or an amine) to prevent it from undergoing unwanted reactions while another part of the molecule is being modified. jocpr.com The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal without affecting other functional groups. jocpr.comnumberanalytics.com

In fluoroquinolone synthesis, the primary functional groups requiring protection are the carboxylic acid at the C-3 position and the secondary amine often found in the C-7 substituent (e.g., a piperazine ring). mdpi.com

Carboxylic Acid Protection: The carboxylic acid group is often converted into an ester (e.g., methyl or ethyl ester) to prevent it from interfering with reactions such as those involving strong bases or nucleophiles. The ester can be easily hydrolyzed back to the carboxylic acid in a final step, typically under acidic or basic conditions. libretexts.org

Amine Protection: The secondary amine of a piperazine ring at C-7 is commonly protected to allow for selective modification elsewhere on the piperazine ring or on the quinolone core. A widely used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. For example, in modifications of ciprofloxacin, the piperazinyl nitrogen is protected by reacting the molecule with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com The Boc group is stable under many reaction conditions but can be readily removed with acid. mdpi.com

The strategic use of orthogonal protecting groups—groups that can be removed under distinct conditions—allows for the selective deprotection and reaction of different functional groups within the same molecule, which is a cornerstone of complex synthetic chemistry. jocpr.comlibretexts.org

The following table lists common protecting groups relevant to fluoroquinolone synthesis.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Carboxylic Acid | Methyl Ester | - | Acid or Base Hydrolysis libretexts.org |

| Carboxylic Acid | Benzyl Ester | - | Hydrogenolysis libretexts.org |

| Carboxylic Acid | tert-Butyl Ester | - | Acid-catalyzed cleavage libretexts.org |

| Amine | tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) mdpi.com |

| Amine | Benzoyl | Bz | Acid or Base Hydrolysis libretexts.org |

| Amine | Carbamate | - | Acid and mild heating libretexts.org |

Chemical Reactivity, Mechanistic Investigations, and Structural Modulation

Reactivity of the Carboxylic Acid Moiety in Fluoroquinolines

The carboxylic acid group at the C-3 position of the fluoroquinolone scaffold is a critical pharmacophore for the antibacterial activity of this class of compounds. Its reactivity is central to both the biological function and the chemical synthesis of various derivatives. The direct conversion of a carboxylic acid to other functional groups can be challenging due to the relatively poor leaving group ability of the hydroxyl group (-OH). libretexts.org However, this reactivity can be enhanced through various chemical strategies.

Esterification: Carboxylic acids can be converted to esters through reactions with alcohols. The Fischer esterification, an acid-catalyzed reaction, is a common method, though it is often limited to the synthesis of methyl, ethyl, propyl, and butyl esters due to the need for an excess of the alcohol as a solvent. openstax.org The mechanism involves protonation of the carbonyl oxygen by a strong acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. libretexts.orgopenstax.org An alternative method involves the SN2 reaction of a carboxylate anion with a primary alkyl halide. openstax.org For instance, quinoline-2-carboxylic acid has been used to synthesize aryl ester compounds. nih.gov

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is often difficult because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgkhanacademy.org To overcome this, heating is often required to dehydrate the ammonium (B1175870) salt intermediate. khanacademy.orglibretexts.org Alternatively, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the coupling of carboxylic acids with primary or secondary amines to form secondary and tertiary amides, respectively. libretexts.org This method involves the carboxylic acid adding to the DCC molecule to create a good leaving group, which is then displaced by the amine. openstax.org Other reagents, such as thionyl chloride, can convert the carboxylic acid into a more reactive acid chloride, which readily reacts with amines to form amides. libretexts.orgnih.gov Pyridinesulfonyl fluoride (B91410) has also been reported as a reagent for the one-pot synthesis of amides and esters from carboxylic acids via the in situ generation of an acyl fluoride. rsc.org

Decarboxylation: The removal of the carboxylic acid group, known as decarboxylation, can occur under both acidic and basic conditions, often with mild heating. youtube.com This reaction proceeds through the loss of carbon dioxide (CO2). khanacademy.org Studies on decarboxylated fluoroquinolones have shown that the presence of the carboxylic acid group at the 3-position is essential for their antibacterial activity. nih.gov

Interactive Data Table: Reactivity of the Carboxylic Acid Moiety

| Reaction | Reagents | Product | Key Considerations |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction; often requires excess alcohol. openstax.org |

| Amide Formation | Amine | Amide | Direct reaction is difficult; often requires heat or activating agents like DCC. libretexts.orgkhanacademy.org |

| Decarboxylation | Heat, Acid or Base | Alkane/Arene + CO₂ | Results in the loss of the carboxyl group. youtube.comkhanacademy.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Creates a more reactive intermediate for further synthesis. libretexts.org |

Nucleophilic Substitution Reactions on the Fluoroquinoline Ring System

The fluoroquinoline ring system is susceptible to nucleophilic substitution reactions, which are crucial for the synthesis of a wide array of derivatives with diverse biological activities. These reactions primarily involve the displacement of halogen atoms or other leaving groups on the quinoline (B57606) ring by various nucleophiles.

Exchange of Halogen Atoms (e.g., Chlorine, Fluorine)

The halogen atoms on the fluoroquinoline ring can be exchanged with other nucleophiles. For example, the chlorine atom at the 7-position of a quinoxaline (B1680401) derivative has been shown to undergo substitution with an amine. mdpi.com The reactivity of these halogen atoms is influenced by the electronic effects of other substituents on the ring.

Amination Reactions at C-7 Position with Nitrogen-Containing Compounds

The C-7 position of the fluoroquinolone core is a common site for modification, often involving amination reactions with various nitrogen-containing compounds. This is a key strategy in the development of new fluoroquinolone antibiotics with improved properties. For example, the reaction of 5,7-difluoroquinoline (B1304923) with aqueous ammonia (B1221849) can lead to the formation of 5-amino-7-fluoroquinoline and 7-amino-5-fluoroquinoline. researchgate.net The introduction of different amino heterocycles at the C-7 position has been explored to synthesize novel fluoroquinolone analogs. nih.gov The use of a boron complex with the fluoroquinolone can facilitate the introduction of weak nucleophilic agents like amino heterocycles. nih.gov Norfloxacin (B1679917), a second-generation fluoroquinolone, features a piperazinyl group at the C-7 position. wikipedia.org

Influence of Fluorine Atom on Aromatic Reactivity and Stability

The presence of a fluorine atom on the quinoline ring significantly influences the molecule's reactivity and stability. Fluorine is the most electronegative element, and its introduction into an aromatic ring generally increases the electrophilicity of the ring system, making it more susceptible to nucleophilic attack. acs.org This effect is crucial for the nucleophilic substitution reactions discussed previously.

The incorporation of a fluorine atom into azaaromatics like quinoline is known to enhance the biological activity of the resulting compounds. researchgate.net Specifically, the fluorine atom at the C-6 position is a distinguishing feature of the second-generation fluoroquinolones and contributes to their broad-spectrum antibacterial activity. wikipedia.org However, it has been demonstrated that the C-6 fluorine atom is not an absolute requirement for antibacterial activity. wikipedia.org

The position of the fluorine atom also affects the regioselectivity of reactions. For instance, in the amination of polyfluorinated quinolines, the position of nucleophilic attack is determined by the interplay of the activating and deactivating effects of the fluorine atoms and the nitrogen atom of the heterocycle. researchgate.net

Photochemical Reactivity and Transient Species Studies of Fluoroquinolone Carboxylic Acids

Fluoroquinolone carboxylic acids are known to undergo various photochemical reactions upon exposure to light, particularly UV radiation. These reactions can lead to the degradation of the drug and the formation of phototoxic products. The primary photochemical processes include dehalogenation, decarboxylation, and oxidation of the amino substituent at the C-7 position. researchgate.net

A key photochemical reaction is the cleavage of the C-F bond, particularly at the C-8 position, which can lead to the formation of an aryl cation intermediate. researchgate.net This process is influenced by the substituents on the quinolone ring; electron-withdrawing groups tend to increase the quantum yield of defluorination, while electron-donating groups decrease it. researchgate.net The phototoxicity of fluoroquinolones is strongly influenced by the substituent at position 8, with the order of phototoxicity being CF >> CCl > N > CH > CF₃ > COR. mdpi.com For example, lomefloxacin, which has a fluorine atom at C-8, is more phototoxic than clinafloxacin, which has a chlorine atom at the same position. mdpi.comnih.gov

Laser flash photolysis (LFP) studies have been instrumental in elucidating the fundamental pathways of these photochemical reactions, revealing the involvement of transient species like triplet states and aryl cations. researchgate.netmdpi.com

Reaction Kinetics and Mechanistic Studies of Fluoroquinoline Transformations

The study of reaction kinetics and mechanisms provides valuable insights into the transformation of fluoroquinolones. For instance, the direct photolysis of fluoroquinolones at 253.7 nm has been studied to understand their transformation kinetics. acs.org Such studies have revealed that the rate of transformation is pH-dependent. acs.org

Mechanistic studies have also been conducted on the synthesis of fluoroquinolone derivatives. For example, the synthesis of 1-(2-fluorovinyl)-4-quinolone-3-carboxylic acid derivatives involves a dehydrosulfenylation step. acs.org Understanding the mechanism of these reactions is crucial for optimizing reaction conditions and improving the yields of desired products.

Molecular docking and other computational methods are also employed to predict the mechanism of action and structure-activity relationships (SAR) of new fluoroquinolone analogs. nih.gov These in silico studies complement experimental findings and guide the design of more effective and less toxic compounds.

Computational and Theoretical Studies of Fluoroquinoline Carboxylic Acid Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to study the electronic structure, stability, and reactivity of quinolone derivatives. google.com DFT methods allow for the precise calculation of molecular properties, providing a foundation for rational drug design and mechanistic investigation.

The electronic properties of a molecule are fundamental to its chemical behavior. DFT calculations are routinely used to analyze these features for fluoroquinolone systems.

HOMO/LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For instance, in a study of 9-fluorenone-2-carboxylic acid, a related polycyclic aromatic acid, the HOMO and LUMO energies were calculated to understand its electronic interactions. chem960.com This type of analysis helps in predicting how fluoroquinolone carboxylic acids might interact with biological targets.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are visual representations of the electrostatic potential on the electron density surface of a molecule. They are invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). In quinolone carboxylic acids, the MEP map clearly shows negative potential around the oxygen atoms of the carboxyl and carbonyl groups, indicating these are sites for electrophilic attack and hydrogen bond acceptance. Conversely, the acidic proton of the carboxylic group shows a region of positive potential, highlighting its role as a hydrogen bond donor. MEP maps are also used to predict acidity (pKa), as a more positive potential near the acidic hydrogen correlates with greater acidity.

Table 1: Key Electronic Properties Calculated via DFT for Quinolone Carboxylic Acid Systems

| Property | Significance | Typical Findings for Quinolone Systems |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized on the quinolone ring system. |

| LUMO Energy | Electron-accepting ability | Also localized on the aromatic system. |

| HOMO-LUMO Gap | Chemical stability and reactivity | A larger gap indicates higher kinetic stability. |

| MEP Negative Regions | Sites for electrophilic attack, H-bond acceptors | Concentrated on carbonyl and carboxyl oxygen atoms. |

| MEP Positive Regions | Sites for nucleophilic attack, H-bond donors | Concentrated on the carboxylic acid proton and some aromatic hydrogens. |

The three-dimensional structure and flexibility of a molecule are critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are used to explore the potential energy surface and dynamic behavior of fluoroquinolone carboxylic acids.

Conformational Analysis: Fluoroquinolone carboxylic acids can exist in different conformations, particularly related to the orientation of the carboxylic acid group. The syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is often stabilized by an intramolecular hydrogen bond between the carboxylic proton and the adjacent carbonyl oxygen. This quasi-ring formation imparts significant stability. Quantum mechanical calculations can determine the relative energies of different conformers, showing that the syn conformation is typically the most stable.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time, accounting for environmental factors like solvent and temperature. For quinolone carboxylic acids, Car-Parrinello molecular dynamics (CPMD) and path integral molecular dynamics (PIMD) have been used to study the dynamics of hydrogen bonds. google.com These simulations show that in the gas phase and even in the solid state, the intramolecular hydrogen bond is generally stable, with the proton localized on the donor oxygen atom. google.com MD simulations also help assess the flexibility of different parts of the molecule, which is crucial for understanding how it might adapt its shape to fit into a biological receptor site.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical methods provide a range of descriptors that can predict the reactivity of different sites within the 7-fluoroquinoline-2-carboxylic acid molecule. Fukui functions, for example, can be derived from DFT calculations to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The acidity of the carboxylic proton can be accurately predicted by calculating the change in energy upon deprotonation or through correlations with the molecular electrostatic potential. These predictive capabilities are essential for understanding how the molecule will interact in a biological environment and for designing analogs with modified reactivity profiles.

In Silico Studies of Chemical Transformations

In silico studies simulate chemical transformations and interactions computationally, providing insights that guide laboratory research. For fluoroquinolones, a primary application is molecular docking, which predicts how a molecule might bind to a biological target, such as the enzyme DNA gyrase or topoisomerase II. These studies can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. By simulating the transformation of the carboxylic acid group into other functional groups, such as amides or esters, researchers can computationally screen for derivatives with potentially improved binding or different pharmacological profiles. Such in silico evaluations are a critical first step in the modern drug discovery process, allowing for the prioritization of synthetic efforts on the most promising compounds.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms (protons) in a molecule. For 7-Fluoroquinoline-2-carboxylic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the quinoline (B57606) ring system and the carboxylic acid group.

The acidic proton of the carboxylic acid (-COOH) is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. princeton.edu This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding. libretexts.org

The protons on the aromatic quinoline core resonate in the range of approximately 7.0 to 9.0 ppm. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the fluorine atom. The fluorine atom at the C7 position will cause characteristic splitting (coupling) of the signals for the adjacent protons at the C6 and C8 positions. The proton at C3, adjacent to the carboxylic acid, would also show a distinct chemical shift. Two-dimensional NMR techniques can be employed for the definitive assignment of each proton signal. princeton.edu

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 13.0 | broad singlet |

Note: The exact chemical shifts and coupling constants would require experimental measurement. Data is based on typical values for fluoroquinolones and carboxylic acids. princeton.edulibretexts.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the 10 unique carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears in the 165-185 ppm range. princeton.edu The carbon atoms of the quinoline ring system will produce a series of signals in the aromatic region, generally between 100 and 150 ppm. The carbon atom bonded to the fluorine (C7) will show a large C-F coupling constant, which is a characteristic feature. The chemical shifts of the other carbons in the ring are influenced by their position relative to the nitrogen atom, the fluorine atom, and the carboxylic acid substituent. princeton.educhemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| COOH | 165 - 185 |

| Aromatic C-F | 155 - 165 (with C-F coupling) |

Note: The exact chemical shifts would require experimental measurement. Data is based on typical values for related quinoline and carboxylic acid structures. princeton.educhemicalbook.comchemicalbook.com

X-ray Diffraction Analysis

X-ray diffraction is a powerful, non-destructive technique for analyzing the solid-state structure of materials. It is crucial for determining the arrangement of atoms in a crystal lattice and identifying different crystalline forms (polymorphs). nitrkl.ac.infarmaceut.org

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the atoms, confirming the absolute configuration of the molecule. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the solid state. Studies on related fluoroquinolone salts have successfully used this method to confirm molecular composition and proton transfer states. nih.gov

Table 3: Illustrative XRPD Data Format

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| - | - | - |

| - | - | - |

Note: This table illustrates the format of XRPD data. Specific experimental data for this compound is required for actual values.

Vibrational Spectroscopy (Infrared Spectroscopy, IR)

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule. It is a rapid and non-destructive method for identifying the presence of specific functional groups. nitrkl.ac.in

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these is the very broad O-H stretching vibration of the carboxylic acid's hydroxyl group, which typically appears in the region of 3300-2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of extensive hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the solid state. orgchemboulder.com

Another key feature is the strong absorption band due to the carbonyl (C=O) stretch of the carboxylic acid, which is expected between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position depends on factors like dimerization and conjugation with the quinoline ring. Additional characteristic bands include the C-O stretching vibration (1320-1210 cm⁻¹) and C-F stretching vibrations. The vibrations of the quinoline ring itself will also produce a series of bands in the fingerprint region of the spectrum (<1500 cm⁻¹). nitrkl.ac.inresearchgate.net

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Quinoline Ring | C=C, C=N stretch | 1650 - 1450 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

Note: Data is based on typical IR values for carboxylic acids and fluoroquinolones. nitrkl.ac.inorgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and investigate the structural integrity of this compound. The nominal molecular weight of this compound, with the chemical formula C₁₀H₆FNO₂, is 191.16 g/mol .

Typically, using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the quasi-molecular ion peak [M+H]⁺ is observed. For this compound, this would correspond to a mass-to-charge ratio (m/z) of approximately 192. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of this precursor ion, providing valuable structural information.

The fragmentation of quinoline carboxylic acids is characterized by specific neutral losses. The most prominent fragmentation pathways involve the carboxylic acid group. nih.govnih.gov Key fragmentation events include:

Loss of a water molecule ([M+H-H₂O]⁺): This is a common fragmentation for compounds containing a carboxylic acid.

Loss of carbon monoxide ([M+H-CO]⁺): Decarbonylation can occur from the quinolone ring structure.

Loss of the carboxyl group ([M+H-COOH]⁺): This involves the cleavage of the C-C bond adjacent to the quinoline ring, resulting in the loss of 45 mass units. nih.gov

Loss of carbon dioxide ([M+H-CO₂]⁺): Decarboxylation is a characteristic fragmentation of the protonated carboxylic acid, leading to the loss of 44 mass units. nih.gov

These fragmentation patterns provide crucial data for the structural confirmation of the molecule. nih.gov The analysis of related fluoroquinolone structures shows that while the core fragmentation (like loss of water or carbon dioxide) is common, the exact pattern and relative abundance of fragment ions can vary with the substitution on the quinolone ring. nih.govuni.lu

Table 1: Predicted Mass Spectrometry Data for this compound This table is based on theoretical calculations and typical fragmentation patterns observed for quinoline carboxylic acids.

| Ion Description | Proposed Formula of Fragment | Predicted m/z |

|---|---|---|

| Protonated Molecular Ion | [C₁₀H₆FNO₂ + H]⁺ | 192.05 |

| Fragment from Water Loss | [C₁₀H₄FN + H]⁺ | 174.04 |

| Fragment from CO₂ Loss | [C₉H₆FN + H]⁺ | 148.05 |

| Fragment from COOH Loss | [C₉H₅FN]⁺ | 146.04 |

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost chromatographic technique for assessing the purity of this compound and quantifying any impurities. turkjps.org Reverse-phase HPLC (RP-HPLC) is the most commonly employed method for the analysis of fluoroquinolones. nih.gov

A typical RP-HPLC method involves a stationary phase, such as a C18 column, and a mobile phase composed of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer, often acidified with formic acid or phosphoric acid to ensure good peak shape and retention. nih.govcu.edu.eg The use of a gradient elution program, where the proportion of the organic solvent is increased over time, is common for separating the main compound from any related impurities with different polarities. nih.gov

Method validation is essential to ensure the reliability of the purity assessment. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. nih.gov

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. nih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities or degradants. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Detection is commonly performed using a UV-Vis detector, as the quinoline ring system is a strong chromophore. nih.gov

Table 2: Representative HPLC Conditions for the Analysis of Fluoroquinolone Carboxylic Acids These parameters are typical for the analysis of this class of compounds and may require optimization for this compound.

| Parameter | Value/Description | Source |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 1.0 - 1.25 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Detection | UV at approximately 280-290 nm | nih.govresearchgate.net |

| Injection Volume | 10 - 20 µL | nih.gov |

Emerging Research Directions and Future Outlook in Fluoroquinoline Carboxylic Acid Chemistry

Innovations in Green and Sustainable Synthesis Methods

The chemical industry's growing emphasis on sustainability has spurred the development of green and sustainable methods for synthesizing quinoline (B57606) derivatives. acs.orgijpsjournal.comnih.govacs.org Traditional synthesis methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. acs.orgnih.gov To address these drawbacks, researchers are exploring a variety of innovative approaches.

One promising area is the use of nanocatalysts, which offer high efficiency and the potential for recycling. acs.org For instance, a Keplerate-type giant-ball nanoporous isopolyoxomolybdate, {Mo132}, has been successfully used as a catalyst for the synthesis of fluoroquinolones in refluxing water, offering high yields and short reaction times. jmcs.org.mxscielo.org.mx The catalyst's high solubility in cold water simplifies the separation of the product, making the process more environmentally friendly. jmcs.org.mxscielo.org.mx Similarly, titanium dioxide (TiO2) nanoparticles have been employed as a green and reusable catalyst in the Friedländer annulation reaction to produce polysubstituted quinolines under solvent-free conditions. nih.gov

The use of alternative energy sources and benign solvents is another key aspect of green quinoline synthesis. acs.org Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating methods. ijbpas.com Ultrasound-assisted synthesis is another energy-efficient technique being explored. ijpsjournal.com Furthermore, the use of environmentally friendly solvents, such as water and ionic liquids, is gaining traction as a replacement for hazardous organic solvents. ijpsjournal.comnih.gov Formic acid is also being investigated as a green and versatile catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com

These green chemistry approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. acs.orgnih.govacs.org

Exploration of Novel Catalytic Systems for Quinoline Formation

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis, and the formation of the quinoline nucleus is no exception. While classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been instrumental, they often suffer from limitations such as harsh conditions and the use of toxic reagents. nih.govnih.goviipseries.orgnumberanalytics.com Consequently, a significant research effort is directed towards discovering new catalysts that can promote quinoline formation under milder and more sustainable conditions.

Recent advancements have seen the emergence of various catalytic systems, including:

Transition Metal Catalysts: Catalysts based on copper, iridium, and nickel have shown great promise in quinoline synthesis. organic-chemistry.org For example, an iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones has been developed, offering high efficiency and broad functional group tolerance. organic-chemistry.org A nickel-catalyzed sequential dehydrogenation and condensation process allows for the synthesis of a wide range of polysubstituted quinolines. organic-chemistry.org

Nanocatalysts: As mentioned in the previous section, nanocatalysts are playing an increasingly important role. A single-atom iron catalyst has been shown to be highly effective in the acceptorless dehydrogenative coupling for quinoline synthesis, outperforming known homogeneous and nanocatalyst systems. organic-chemistry.org

Biocatalysts: Enzymes are being explored as environmentally friendly catalysts for quinoline synthesis. Monoamine oxidase (MAO-N) biocatalysts have been used for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinoline (B108954) substrates. acs.org

Organocatalysts: Metal-free catalytic systems are also gaining attention. For instance, a benzylamine-catalyzed on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives has been reported, offering a simple and environmentally friendly protocol. organic-chemistry.org

These novel catalytic systems are not only making quinoline synthesis more efficient and sustainable but are also enabling the creation of a wider diversity of quinoline derivatives with unique properties.

Rational Design of New Chemical Entities via Scaffold Modification

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. nih.govnih.gov The rational design of new chemical entities by modifying the 7-fluoroquinoline-2-carboxylic acid scaffold holds immense potential for developing novel drugs with improved efficacy and reduced side effects. researchgate.net

A key strategy in scaffold modification is to identify the key structural features responsible for biological activity and then systematically alter the molecule to enhance these properties. mdpi.com For instance, in the context of fluoroquinolone antibiotics, the C-7 substituent is known to heavily influence DNA gyrase inhibition and cell permeability. sruc.ac.uk Therefore, modifying this position is a common strategy to overcome bacterial resistance. researchgate.net

Modern drug design often employs a modular approach, where different functional domains are incorporated into the scaffold to tune its properties. acs.orgnih.gov For example, a quinoline-based fluorescent probe was designed with three strategic domains: one for polarization, one for tuning photophysical properties, and one for structural diversity. nih.govacs.orgnih.gov This modular design allows for the combinatorial development of a wide range of probes with optimized characteristics for specific applications, such as live-cell imaging. nih.govacs.orgnih.gov

The modification of the carboxylic acid group at the C-3 position is another area of active research. researchgate.netmdpi.com Replacing the carboxylic acid with other functional groups can alter the molecule's physicochemical properties, potentially leading to improved pharmacokinetic profiles. researchgate.net

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient ones. The combination of experimental techniques and computational modeling has become a powerful tool for elucidating the intricate pathways of quinoline synthesis.

Experimental studies, such as those using isotopically labeled reactants, can provide valuable insights into the bond-forming and bond-breaking steps of a reaction. For example, the use of 13C-labeled ketones in the Skraup-Doebner-Von Miller quinoline synthesis has revealed a fragmentation-recombination mechanism. nih.govwebsite-files.com In this pathway, the aniline (B41778) initially condenses with the α,β-unsaturated ketone, followed by fragmentation and subsequent recombination to form the quinoline product. nih.govwebsite-files.com

Computational studies, particularly those employing Density Functional Theory (DFT), complement these experimental findings by providing detailed energetic and structural information about the transition states and intermediates involved in the reaction. researchgate.net These calculations can help to rationalize experimental observations and predict the outcome of reactions under different conditions. For instance, computational studies on fluoroquinolone precursors have shown that the conformational preferences and spectral behavior are influenced by the nature of the substituents and the presence of intramolecular hydrogen bonds. researchgate.net

Molecular docking studies are another valuable computational tool, especially in the context of drug design. These studies can predict how a molecule, such as a fluoroquinolone, binds to its biological target, like DNA gyrase. nih.gov This information can be used to understand the molecular basis of drug action and to design new derivatives with improved binding affinity and efficacy. nih.govupc.edu

Application of Chemoinformatics and Machine Learning in Compound Discovery and Synthesis Prediction

The fields of chemoinformatics and machine learning are revolutionizing the process of drug discovery and chemical synthesis. youtube.comyoutube.com These computational approaches can analyze vast amounts of chemical data to identify promising new compounds and predict the outcomes of chemical reactions, thereby accelerating the research and development pipeline. researchgate.netrjptonline.org

In the context of quinoline chemistry, machine learning models are being developed to predict the biological activity of quinoline derivatives. For example, a model based on an artificial neural network (ANN) has been created to predict the site selectivity of C-H functionalization in quinoline derivatives, which is a crucial step in synthesizing new drug candidates. doaj.org This model can help chemists to rapidly identify which positions on the quinoline ring are most likely to undergo a desired chemical transformation. doaj.org Another study used a machine learning model to predict the corrosion inhibition efficacy of pyridine-quinoline derivatives on iron surfaces. aip.orgresearchgate.net

Machine learning is also being applied to predict the outcomes of chemical reactions. researchgate.net By training on large datasets of known reactions, these models can learn the complex rules that govern chemical reactivity and predict the products of a given set of reactants and reagents. researchgate.net This can save significant time and resources in the laboratory by reducing the need for trial-and-error experimentation. aip.org

The integration of chemoinformatics and machine learning into the research workflow is enabling a more data-driven and predictive approach to compound discovery and synthesis. As these technologies continue to advance, they are expected to play an increasingly important role in the development of new fluoroquinolone-based drugs and materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-fluoroquinoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step procedures, such as cyclization of fluorinated precursors or modification of pre-formed quinoline scaffolds. For example, halogenation at the 7-position can be achieved using fluorinating agents like Selectfluor® under controlled pH (6–7) to minimize side reactions. Subsequent carboxylation at the 2-position may employ palladium-catalyzed carbonylation . Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Post-synthesis, purity is assessed via HPLC (≥95%) and NMR .

Q. How is this compound characterized structurally, and what spectral data are critical for validation?

- Methodological Answer : Essential characterization techniques include:

- 1H/13C NMR : To confirm fluorine-induced deshielding effects (e.g., δ ~150 ppm for C-7 in 13C NMR) and carboxylate proton absence (indicating deprotonation).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with fluorine (e.g., m/z 207.0432 for C₁₀H₆FNO₂).

- X-ray Crystallography : For unambiguous confirmation of regiochemistry and hydrogen-bonding motifs in the solid state .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Common methods include:

- Recrystallization : Using ethanol/water mixtures (3:1 v/v) to exploit solubility differences.

- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (gradient 20–50%) to separate polar byproducts.

- Acid-Base Extraction : Adjusting pH to 2–3 (aqueous HCl) to precipitate the carboxylic acid form .

Advanced Research Questions

Q. How can substituent position (e.g., fluorine at C-7 vs. C-8) alter the reactivity and biological activity of fluoroquinoline-carboxylic acid derivatives?

- Methodological Answer : Structural analogs (Table 1) demonstrate that fluorine at C-7 enhances electron-withdrawing effects, increasing electrophilicity at the carboxyl group and influencing binding to bacterial topoisomerases. In contrast, C-8 fluorination may sterically hinder enzyme interactions. Comparative assays (e.g., MIC testing against E. coli) and DFT calculations (e.g., HOMO-LUMO gaps) are used to quantify these effects .

Table 1 : Bioactivity of Fluoroquinoline-Carboxylic Acid Derivatives

| Compound | Fluorine Position | MIC (μg/mL) E. coli | LogP |

|---|---|---|---|

| This compound | 7 | 0.5 | 1.2 |

| 8-Fluoroisoquinoline-5-carboxylic acid | 8 | 2.1 | 1.8 |

| 6-Fluoroquinoline-2-carboxylic acid | 6 | 5.3 | 0.9 |

Q. How can contradictory data on antimicrobial activity between studies be resolved?

- Methodological Answer : Contradictions often arise from variability in:

- Purity : Impurities ≥5% (e.g., unreacted precursors) can skew bioassay results. Validate via LC-MS and elemental analysis .

- Assay Conditions : Differences in bacterial strain (e.g., ATCC vs. clinical isolates), pH, or cation content (Mg²⁺ antagonizes fluoroquinolone uptake). Standardize using CLSI guidelines.

- Structural Confirmation : Misassignment of regiochemistry (e.g., C-7 vs. C-6 fluorination) requires re-examination via NOESY or X-ray .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer : Enantioselective synthesis can be achieved via:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric cyclization.

- Catalytic Asymmetric Fluorination : Employ palladium catalysts with Josiphos ligands (ee >90%).

- Chromatographic Resolution : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) .

Q. How do solvent and temperature affect the stability of this compound during long-term storage?

- Methodological Answer : Degradation studies show:

- Aqueous Solutions : Hydrolysis at pH >7 (t₁/₂ = 14 days at 25°C). Stabilize with lyophilization and storage at -20°C.

- Organic Solvents : DMSO accelerates decomposition (radical formation); use anhydrous DCM or acetonitrile for stock solutions .

Guidelines for Data Reporting

- Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal) to include detailed spectral data, reaction optimization tables, and raw HPLC traces in supplementary materials .

- Ethical Compliance : Adhere to safety protocols (e.g., PPE for fluorinated compounds) and disclose synthetic hazards (e.g., HF byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.